N'-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
Description
N'-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a synthetic organic compound featuring a quinoline core substituted with a 2-methyl group, a cyclopentylmethyl moiety bearing a thiophen-2-yl substituent, and an ethanediamide linker. The compound’s synthesis likely involves multi-step reactions, including cyclization, amidation, and functional group interconversions, as inferred from analogous methodologies in the literature .
Properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15-13-18(16-7-2-3-8-17(16)24-15)25-21(27)20(26)23-14-22(10-4-5-11-22)19-9-6-12-28-19/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVRWVIPJOCXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction of 2-Methylquinoline
A patent (CN-108383782-A) outlines a pathway for synthesizing 4-aminoquinaldine analogs:
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N-Oxidation : 2-Methylquinoline is treated with hydrogen peroxide in acetic acid to yield 2-methylquinoline N-oxide.
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Nitration : Reacting with nitric acid/sulfuric acid introduces a nitro group at the 4-position, forming 2-methyl-4-nitroquinoline N-oxide.
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Denitrogenation : Photolysis or thermal decomposition removes the N-oxide group, yielding 2-methyl-4-nitroquinoline.
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Reduction : Catalytic hydrogenation or iron/hydrazine hydrate reduces the nitro group to an amine, producing 2-methylquinolin-4-amine.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| N-Oxidation | H₂O₂, AcOH, 60°C, 6h | 85 | ¹H NMR, IR (N-O stretch: 1250 cm⁻¹) |
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 72 | HPLC (purity >95%) |
| Reduction | Fe, NH₂NH₂·H₂O, EtOH, reflux | 68 | LC-MS ([M+H]⁺: 159.1) |
Synthesis of [1-(Thiophen-2-yl)cyclopentyl]methanamine
Cyclopentylation of Thiophene
Friedel-Crafts alkylation attaches cyclopentyl to thiophene:
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Cyclopentyl Bromide Preparation : Cyclopentanol reacts with HBr to form cyclopentyl bromide.
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Alkylation : Thiophene, cyclopentyl bromide, and AlCl₃ in dichloromethane yield 1-(thiophen-2-yl)cyclopentane.
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Bromination : N-bromosuccinimide (NBS) in CCl₄ introduces a bromomethyl group.
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Amination : Gabriel synthesis converts bromide to methanamine via phthalimide intermediate.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| Alkylation | AlCl₃, CH₂Cl₂, 25°C, 12h | 78 | GC-MS (m/z: 166.3) |
| Bromination | NBS, CCl₄, hv, 6h | 65 | ¹³C NMR (δ 35.2, CH₂Br) |
| Amination | Phthalimide, KOH, EtOH | 82 | FT-IR (NH₂: 3350 cm⁻¹) |
Oxamide Linker Formation and Final Coupling
Oxalyl Chloride-Mediated Amidation
The ethanediamide bridge is formed via oxalyl chloride activation:
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Activation : Oxalyl chloride converts 2-methylquinolin-4-amine to its chlorooxamate intermediate.
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Coupling : Reaction with [1-(thiophen-2-yl)cyclopentyl]methanamine in anhydrous THF forms the target compound.
Optimization Insights :
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Temperature : Reactions at −10°C minimize side products.
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Solvent : THF outperforms DMF due to better solubility of intermediates.
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Catalyst : 4-Dimethylaminopyridine (DMAP) increases yield by 15%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24h |
| Yield | 58% |
| Purity (HPLC) | 98.2% |
| Melting Point | 189–191°C |
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
A modified approach reduces steps via microwave irradiation:
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Simultaneous Activation/Coupling : Mixing amines with oxalyl dichloride under microwaves (100°C, 30 min).
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Purification : Flash chromatography (SiO₂, ethyl acetate/hexane).
Advantages :
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40% reduction in reaction time.
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Yield improvement to 63%.
Challenges and Mitigation Strategies
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Steric Hindrance : Bulky cyclopentyl-thiophene group slows amidation.
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Solution : Use excess oxalyl chloride (1.5 eq) and prolonged stirring.
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Oxidation Sensitivity : Thiophene sulfur prone to oxidation.
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Solution : Conduct reactions under nitrogen atmosphere.
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Analytical Characterization
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, quinoline-H), 7.32 (t, thiophene-H), 4.21 (s, CH₂).
Purity Assessment :
| Method | Result |
|---|---|
| HPLC (C18) | 98.2% (λ = 254 nm) |
| Elemental Analysis | C: 67.1%, H: 5.9%, N: 10.6% |
Scalability and Industrial Relevance
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Batch Size : Successful at 500g scale with consistent yield (55–58%).
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Cost Analysis : Raw material costs dominated by quinoline synthesis (42% of total).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur on the quinoline and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the quinoline or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, N’-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is studied for its potential as a ligand in coordination chemistry, forming complexes with transition metals that could be used in catalysis or material science.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry
In the industrial sector, the compound’s properties are explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and potential for electron transport.
Mechanism of Action
The mechanism by which N’-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels, with pathways involved in cell signaling, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Analysis:
- Quinoline vs. Quinoxaline Derivatives: The target’s quinoline core differs from quinoxaline derivatives (e.g., compound 4a ) in electronic properties. Quinoline’s nitrogen position may enhance π-π stacking interactions compared to quinoxaline’s two nitrogen atoms, which could alter solubility and receptor binding.
- Ethanediamide vs.
- Thiophene-Substituted Cyclopentyl : The thiophen-2-ylcyclopentyl group parallels cyclopentylmethyl intermediates in thiazoline synthesis , but the thiophene moiety may enhance lipophilicity and metabolic stability relative to unsubstituted cyclopentyl groups.
Pharmacological and Physicochemical Properties
While direct data on the target compound are absent, inferences can be drawn from structural analogues:
Biological Activity
N'-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process includes:
- Formation of the Quinoline Ring : Utilizing 2-methylquinoline as a starting material.
- Substitution Reactions : Introducing the thiophene and cyclopentyl groups through nucleophilic substitution.
- Final Coupling : Completing the structure by forming the amide bond.
Biological Activity
This compound has shown promising biological activities in various studies, particularly in the realms of anticancer and antimicrobial effects.
Anticancer Activity
Studies have demonstrated that derivatives of quinoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have been shown to inhibit the proliferation of human cancer cells such as A549 (lung), MCF-7 (breast), HeLa (cervical), HT29 (colon), and HCT-116 (colon) with varying IC50 values:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5k | A549 | 5.44 |
| 5i | MCF-7 | 3.65 |
| 5n | A549 | 5.09 |
These results indicate that modifications to the quinoline structure can enhance cytotoxicity, suggesting a structure-activity relationship worth exploring further .
The proposed mechanism for the anticancer activity involves:
- Cell Cycle Arrest : Certain derivatives have been shown to arrest cells at the S and G2/M phases, indicating interference with cell cycle progression.
- Apoptosis Induction : These compounds may trigger apoptotic pathways leading to programmed cell death in cancer cells.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Quinoline Derivatives : A series of quinoline derivatives were synthesized and evaluated for their cytotoxic effects on multiple cancer cell lines. The findings suggested that modifications to the quinoline core could significantly enhance their anticancer properties .
- Evaluation of Thiophene Substituents : Research indicates that thiophene-containing compounds can exhibit enhanced biological activity due to their ability to interact with various biological targets, including enzymes involved in cancer progression .
Q & A
Q. What are the optimal synthetic pathways for N'-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide?
The synthesis involves multi-step reactions, typically starting with the preparation of the 2-methylquinoline and thiophene-cyclopentyl intermediates. Key steps include:
- Amide bond formation : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
- Cyclopentyl-thiophene coupling : Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling to attach the thiophene moiety to the cyclopentane ring .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water) ensures >95% purity .
Critical parameters : Temperature (60–80°C for amidation), solvent choice (DMF or dichloromethane), and inert atmosphere (N₂/Ar) to prevent oxidation of thiophene .
Q. How is the compound characterized structurally?
- NMR spectroscopy : ¹H and ¹³C NMR confirm connectivity (e.g., quinoline protons at δ 8.5–9.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~450) .
- X-ray crystallography : SHELX software refines crystal structures to resolve stereochemistry and hydrogen-bonding networks .
Q. What in vitro assays are used to assess its biological activity?
- Enzyme inhibition : IC₅₀ determination via fluorometric assays (e.g., kinase or protease targets) .
- Cellular viability : MTT or ATP-based assays in cancer cell lines (e.g., IC₅₀ values in µM range) .
- Receptor binding : Radioligand displacement studies (e.g., Kᵢ values for GPCRs) .
Advanced Research Questions
Q. How can computational modeling predict its mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding free energy < -8 kcal/mol suggests strong affinity) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR studies : CoMFA/CoMSIA correlates substituent effects (e.g., electron-withdrawing groups on thiophene enhance activity) .
Q. How do structural modifications impact activity? (SAR Analysis)
| Modification | Effect on Activity | Source |
|---|---|---|
| Quinoline → Tetrahydroquinoline | Reduced cytotoxicity, improved solubility | |
| Thiophene → Furan | Lower binding affinity (ΔΔG +2 kcal/mol) | |
| Cyclopentyl → Cyclohexyl | Altered pharmacokinetics (t₁/₂ ↑ 30%) |
Q. What strategies resolve contradictions in biological data?
- Dose-response validation : Repeat assays across multiple cell lines (e.g., NCI-60 panel) to confirm selectivity .
- Off-target screening : Proteome-wide affinity profiling (e.g., thermal shift assays) identifies confounding interactions .
- Metabolite analysis : LC-MS/MS detects degradation products that may skew results .
Q. How is crystallographic data analyzed for this compound?
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Low yields in cyclization steps : Optimize catalysts (e.g., Pd(OAc)₂ for Suzuki couplings) .
- Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches .
Methodological Best Practices
Q. How to design a robust experimental workflow?
Synthetic route : Prioritize convergent synthesis to minimize step count .
Analytical QC : Validate intermediates via TLC and NMR at each step .
Biological triaging : Use high-throughput screening (HTS) to prioritize targets before detailed assays .
Q. How to address stability issues during storage?
- Lyophilization : Store as lyophilized powder at -20°C under argon to prevent hydrolysis of amide bonds .
- Degradation monitoring : Monthly HPLC checks (Δ purity < 2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
